molecular formula C18H14O3 B14160974 (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 80433-81-4

(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B14160974
CAS No.: 80433-81-4
M. Wt: 278.3 g/mol
InChI Key: JNQSJMYLVFOQBK-XWTMOSNGSA-N
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Description

(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of both dihydroxy and epoxy functional groups, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene followed by hydroxylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and epoxidized derivatives, which can be further utilized in synthetic chemistry and material science .

Scientific Research Applications

(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its interactions with biological macromolecules and potential genotoxic effects.

    Medicine: Research is ongoing to explore its role in drug development and its effects on cellular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene exerts its effects involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. It also interacts with enzymes involved in oxidative stress pathways, influencing cellular responses to damage .

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features but different biological activities.

    7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used extensively in cancer research.

Uniqueness

(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its specific functional groups, which confer distinct reactivity and biological interactions compared to other polycyclic aromatic hydrocarbons .

Properties

CAS No.

80433-81-4

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,5R,6R,7S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m0/s1

InChI Key

JNQSJMYLVFOQBK-XWTMOSNGSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O

Origin of Product

United States

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